molecular formula C13H11F3N2 B11866156 (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine CAS No. 1356111-01-7

(5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine

Cat. No.: B11866156
CAS No.: 1356111-01-7
M. Wt: 252.23 g/mol
InChI Key: ABAGYLUZTBXPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine is an organic compound with the molecular formula C13H11F3N2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring through a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(Trifluoromethyl)benzaldehyde and 3-pyridylboronic acid.

    Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 3-(Trifluoromethyl)benzaldehyde and 3-pyridylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the desired biaryl intermediate.

    Reduction: The biaryl intermediate is then subjected to reduction using a reducing agent like sodium borohydride to obtain (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol.

    Amination: Finally, the methanol derivative is converted to the methanamine derivative through an amination reaction using reagents like ammonia or an amine source.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the methanamine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

    (5-(Trifluoromethyl)pyridin-3-yl)methanamine: A similar compound with a trifluoromethyl group attached to the pyridine ring.

    (3-(Trifluoromethyl)phenyl)methanamine: A compound with a trifluoromethyl group attached to the phenyl ring without the pyridine moiety.

Uniqueness:

    Structural Features: The presence of both the trifluoromethyl group and the pyridine ring in (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine imparts unique chemical and physical properties.

    Reactivity: The compound’s reactivity is influenced by the electron-withdrawing trifluoromethyl group and the aromatic nature of the pyridine ring, making it distinct from other similar compounds.

Properties

CAS No.

1356111-01-7

Molecular Formula

C13H11F3N2

Molecular Weight

252.23 g/mol

IUPAC Name

[5-[3-(trifluoromethyl)phenyl]pyridin-3-yl]methanamine

InChI

InChI=1S/C13H11F3N2/c14-13(15,16)12-3-1-2-10(5-12)11-4-9(6-17)7-18-8-11/h1-5,7-8H,6,17H2

InChI Key

ABAGYLUZTBXPCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=CC(=C2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.